molecular formula C19H19NO3 B13435820 2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 138528-16-2

2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13435820
CAS No.: 138528-16-2
M. Wt: 309.4 g/mol
InChI Key: OYVQTKYGNGXONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be carried out under various conditions, including solventless conditions and reflux in toluene solvent .

Industrial Production Methods

Industrial production methods for N-Isoindoline-1,3-dione Mexiletine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Isoindoline-1,3-dione Mexiletine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different biological and pharmacological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Isoindoline-1,3-dione Mexiletine involves its interaction with specific molecular targets and pathways. Mexiletine, as part of the compound, exerts its effects by blocking sodium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms. The N-isoindoline-1,3-dione moiety may contribute to additional biological activities through its interactions with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Isoindoline-1,3-dione Mexiletine include other isoindoline-1,3-dione derivatives and antiarrhythmic agents such as:

Uniqueness

N-Isoindoline-1,3-dione Mexiletine is unique due to its combination of the structural features of N-isoindoline-1,3-dione and the pharmacological properties of Mexiletine.

Properties

CAS No.

138528-16-2

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

2-[1-(2,6-dimethylphenoxy)propan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C19H19NO3/c1-12-7-6-8-13(2)17(12)23-11-14(3)20-18(21)15-9-4-5-10-16(15)19(20)22/h4-10,14H,11H2,1-3H3

InChI Key

OYVQTKYGNGXONP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.